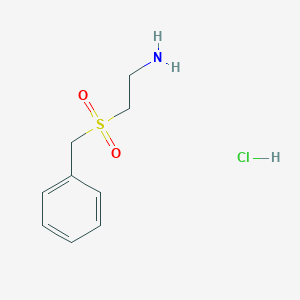

![molecular formula C22H25N3O5 B2915789 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894020-50-9](/img/structure/B2915789.png)

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually involves identifying the compound’s IUPAC name, its common name if any, and its chemical formula.

Synthesis Analysis

This involves understanding how the compound is synthesized. This could involve multiple steps, each with its own reactants and products.Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the types of bonds it contains (covalent, ionic, etc.), its molecular geometry, and any functional groups it may have.Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This could involve studying its reactivity, the types of reactions it undergoes, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism

Compounds structurally related to the one mentioned may act on orexin receptors, which are involved in regulating feeding, arousal, stress, and substance abuse. Research has explored the effects of selective orexin receptor antagonists in models of binge eating in rats, indicating that such compounds could have potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Derivatives of urea, especially those substituted on the nitrogen atoms, have been evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. This suggests that the compound , being a urea derivative, might exhibit antimicrobial properties, which could be of interest in the development of new antimicrobial agents (Sharma et al., 2004).

Enzyme Inhibition

Urea derivatives are known to inhibit various enzymes, which can be a pathway to developing therapeutic agents for diseases where such enzymes play a crucial role. For instance, compounds with urea functionalities have been studied for their inhibitory effects on acetylcholinesterase, a target in Alzheimer's disease treatment (Vidaluc et al., 1995).

Anticancer Activity

Research into urea derivatives also extends into anticancer activity, with some molecules showing promise against various cancer cell lines. The structural features of urea-based compounds can be optimized to improve their efficacy as anticancer agents, suggesting potential research applications of the specified compound in cancer therapy (Feng et al., 2020).

Environmental Degradation

Compounds containing dioxin-like structures have been the subject of environmental science research, particularly in the context of biodegradation of persistent organic pollutants. The study of bacteria capable of degrading dibenzo-p-dioxin derivatives highlights the importance of such compounds in understanding and mitigating environmental pollution (Harms et al., 1990).

Safety And Hazards

This involves understanding any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This involves speculating on potential future research directions for the compound, such as potential applications, modifications that could be made to its structure to enhance its properties, etc.

I hope this general information is helpful. For more specific information on “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea”, I would recommend consulting scientific literature or a chemistry professional.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-2-28-17-9-7-16(8-10-17)25-13-15(11-21(25)26)24-22(27)23-12-18-14-29-19-5-3-4-6-20(19)30-18/h3-10,15,18H,2,11-14H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSFPHLMROOPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)

![6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2915719.png)

![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)

![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2915724.png)

![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)

![2-Cyclopropyl-4-methyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2915729.png)